(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

Vue d'ensemble

Description

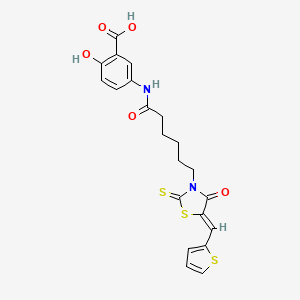

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound featuring a thiazolidine ring, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the thiophene ring and the benzoic acid moiety. Key steps include:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Knoevenagel condensation reaction, where a thiophene aldehyde reacts with the thiazolidine derivative in the presence of a base.

Attachment of the Benzoic Acid Moiety: This step involves the coupling of the intermediate product with a benzoic acid derivative using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

Antidiabetic Activity

Research has indicated that compounds similar to (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid exhibit inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of cortisone to cortisol, influencing glucose metabolism and fat accumulation. Inhibitors of this enzyme are being explored as potential treatments for diabetes and obesity .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, as thiazolidinones are known for their ability to modulate inflammatory responses. Studies have shown that derivatives can inhibit pro-inflammatory cytokines, offering therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The presence of the thiophenyl group enhances the compound's interaction with biological membranes, which may contribute to antimicrobial activity. Research has demonstrated that similar compounds exhibit efficacy against various bacterial strains, making them candidates for developing new antibiotics .

Case Studies

Several studies have investigated the biological activities of thiazolidinone derivatives:

-

Thiazolidinone Derivatives in Diabetes Management

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives for their ability to inhibit 11β-HSD1. The results indicated that modifications to the thiazolidinone ring significantly enhanced inhibitory potency, suggesting that this compound could be optimized for better efficacy against diabetes . -

Anti-inflammatory Effects in Animal Models

Another research effort focused on the anti-inflammatory effects of thiazolidinone compounds in rodent models of inflammation. The study found significant reductions in inflammatory markers and pain response, supporting the potential use of such compounds in treating chronic inflammatory conditions .

Data Tables

Mécanisme D'action

The mechanism of action of (Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

Thiophene Derivatives: Compounds with a thiophene ring are studied for their electronic properties and potential use in organic electronics.

Benzoic Acid Derivatives: These compounds are widely used in pharmaceuticals and as preservatives.

Uniqueness

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is unique due to its combination of a thiazolidine ring, a thiophene ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Activité Biologique

(Z)-2-hydroxy-5-(6-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiazolidin ring, which is known for its pharmacological properties, particularly in anti-inflammatory and antimicrobial activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiazolidin compounds possess notable antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact with microbial cell membranes.

- Anti-inflammatory Properties : The benzoic acid moiety is often associated with anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation.

- Antioxidant Effects : The hydroxyl group on the benzoic acid structure may contribute to antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Cell Signaling Pathways : The compound could influence various signaling pathways, including NF-kB and MAPK pathways, which are critical in inflammation and immune responses.

- Direct Interaction with Cellular Components : The unique structural features allow it to interact with cellular membranes or proteins, potentially disrupting microbial integrity or modulating cellular responses.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidin derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Anti-inflammatory Effects : Research in Pharmacology Research reported that compounds with similar benzoic acid structures effectively reduced edema in animal models by inhibiting inflammatory mediators .

- Antioxidant Properties : A comparative study in Food Chemistry indicated that compounds containing hydroxyl groups showed superior antioxidant capacity, suggesting potential applications in food preservation and health supplements .

Data Tables

Propriétés

IUPAC Name |

2-hydroxy-5-[6-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S3/c24-16-8-7-13(11-15(16)20(27)28)22-18(25)6-2-1-3-9-23-19(26)17(31-21(23)29)12-14-5-4-10-30-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,22,25)(H,27,28)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUFZNRJBJGOEK-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.